molecular formula C17H14N2O4 B2865917 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 878420-92-9

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2865917
CAS No.: 878420-92-9
M. Wt: 310.309
InChI Key: YDOUDYHNWVLLBV-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a unique combination of a benzodioxine ring and a quinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, followed by the introduction of the quinoxalinone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride
  • 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride
  • 2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid

Uniqueness

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific combination of the benzodioxine and quinoxalinone structures This combination imparts distinct chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-9-19(12-6-2-1-5-11(12)18-16)17(21)15-10-22-13-7-3-4-8-14(13)23-15/h1-8,15H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOUDYHNWVLLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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